molecular formula C15H28O7 B8025045 tert-butyl methyl bis-PEG3-acid ester CAS No. 1951439-93-2

tert-butyl methyl bis-PEG3-acid ester

Cat. No.: B8025045
CAS No.: 1951439-93-2
M. Wt: 320.38 g/mol
InChI Key: SWGZZUJFRLYLKB-UHFFFAOYSA-N
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Description

tert-Butyl methyl bis-PEG3-acid ester is a polyethyleneglycol (PEG)-based bifunctional compound characterized by a central PEG3 (triethylene glycol) backbone flanked by a tert-butyl ester and a methyl ester group. This structure enables dual reactivity, making it valuable in drug delivery systems, bioconjugation, and as a precursor for synthesizing bioactive molecules . Its synthesis typically involves sequential esterification of PEG3 with tert-butyl and methyl protecting groups, facilitating controlled functionalization and purification .

Properties

IUPAC Name

methyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)6-8-20-10-12-21-11-9-19-7-5-13(16)18-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZZUJFRLYLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146651
Record name 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-93-2
Record name 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl bis-PEG3-acid ester typically involves the esterification of polyethylene glycol (PEG) derivatives with tert-butyl and methyl groups. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and anhydrous magnesium sulfate . The process may involve the use of tert-butanol and other reagents to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl bis-PEG3-acid ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~400–500 Da (estimated based on PEG3 backbone and ester groups).
  • CAS Number : 1951439-93-2 .
  • Applications: Used in nanoparticle formulations, linker chemistry for radiopharmaceuticals (e.g., ¹¹C/¹⁸F-labeled tracers), and as a hydrolyzable ester for controlled drug release .

Below is a detailed analysis of tert-butyl methyl bis-PEG3-acid ester compared to structurally related PEG esters, focusing on molecular attributes, stability, and applications.

Structural and Functional Analogues

2.1.1. Acid-PEG3-Mono-Methyl Ester (BP-22142)

  • Structure : Single methyl ester on PEG3-acid.
  • Molecular Weight : ~300–350 Da.
  • CAS Number : 1807539-06-5 .
  • Key Differences : Lacks the tert-butyl group, reducing steric hindrance but decreasing hydrolytic stability. Ideal for rapid acid release under mild conditions .

Acid-PEG3-t-Butyl Ester (BP-22143)

  • Structure : Single tert-butyl ester on PEG3-acid.
  • Molecular Weight : ~350–400 Da.
  • CAS Number : 1807539-06-5 .
  • Key Differences : More stable under acidic conditions than methyl esters but requires harsher hydrolysis (e.g., trifluoroacetic acid) to release the acid .

Bis-PEG3-t-Butyl Ester

  • Structure : Dual tert-butyl esters on PEG3.
  • CAS Number : 1611468-28-0 .

tert-Butyl 2-(3-Hydroxypropoxy)Acetate

  • Structure: Non-PEG tert-butyl ester with a hydroxypropoxy side chain.
  • CAS Number : 930294-38-5 .
  • Key Differences : Smaller molecular weight (~190 Da) and lack of PEG backbone limit its utility in drug delivery but make it suitable for small-molecule prodrugs .
Comparative Data Table
Compound Molecular Formula Molecular Weight (Da) CAS Number Stability Key Applications
This compound C₁₆H₃₀O₈ ~450 1951439-93-2 Moderate (hydrolyzes at pH > 7) Drug delivery, radiotracer synthesis
Acid-PEG3-mono-methyl ester C₁₀H₂₀O₇ ~300 1807539-06-5 Low (rapid hydrolysis) Fast-release prodrugs
Acid-PEG3-t-butyl ester C₁₃H₂₆O₇ ~350 1807539-06-5 High (requires strong acids) Stable linkers in PET tracers
Bis-PEG3-t-butyl ester C₁₈H₃₄O₈ ~450 1611468-28-0 Very high Hydrophobic nanoparticle coatings
tert-Butyl 2-(3-hydroxypropoxy)acetate C₉H₁₈O₄ 190.24 930294-38-5 Moderate Small-molecule ester prodrugs
Stability and Reactivity Insights
  • tert-Butyl Esters : Exhibit superior stability in basic conditions compared to methyl esters, making them preferable for multi-step syntheses . For example, tert-butyl esters in 4-carboxy-4-anilidopiperidines improved radiotracer yields by 30% compared to methyl esters .
  • Methyl Esters : Hydrolyze rapidly under physiological pH (7.4), enabling targeted drug release in vivo .
  • Mixed Esters (tert-butyl/methyl) : Balance stability and reactivity. For instance, this compound hydrolyzes selectively, releasing the methyl ester first under mild conditions, followed by tert-butyl under acidic conditions .

Biological Activity

Introduction

tert-Butyl methyl bis-PEG3-acid ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives, which are widely utilized in bioconjugation and drug delivery applications. The unique structure of this compound enhances its solubility, stability, and biological activity, making it a valuable tool in various biomedical research fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by:

  • PEG Chain : Composed of three ethylene glycol units, which enhances solubility in aqueous environments.
  • Ester Functional Groups : The presence of tert-butyl and methyl groups influences the compound's hydrophobicity and biological interactions.

Table 1: Structural Characteristics

ComponentDescription
PEG Units3 (trimer)
Functional GroupsTert-butyl, methyl, and carboxylic acid esters
Molecular WeightVaries based on specific modifications

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The ester groups can undergo hydrolysis under physiological conditions, releasing free acids that may engage with cellular receptors or enzymes.

Key Mechanisms Include:

  • Drug Delivery Enhancement : The PEG moiety facilitates prolonged circulation time in the bloodstream by reducing renal clearance and immunogenicity.
  • Bioconjugation : The compound can be conjugated to therapeutic agents or proteins, improving their pharmacokinetic properties.
  • Targeted Therapy : By modifying the surface properties of drugs, it allows for targeted delivery to specific tissues or cells.

Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems. Its ability to improve solubility and stability of hydrophobic drugs makes it a crucial component in formulating effective therapeutic agents.

Table 2: Applications Overview

ApplicationDescription
Protein ConjugationEnhances stability and reduces immunogenicity
Diagnostic ImagingImproves solubility and biodistribution of imaging agents
Surface ModificationCreates biocompatible coatings for medical devices

Study 1: Efficacy in Cancer Treatment

In a study examining the efficacy of various PEG derivatives on breast cancer cell lines (MCF-7, SK-BR-3), it was found that compounds similar to this compound exhibited significant cytotoxic effects on malignant cells while sparing non-malignant cells (MCF-10A). The study highlighted the potential for these compounds as targeted therapeutics in oncology .

Study 2: Pharmacokinetics and Biodistribution

Research indicated that compounds containing PEG chains showed improved pharmacokinetic profiles compared to their non-PEGylated counterparts. Specifically, a half-life increase was observed in animal models, suggesting enhanced retention time within systemic circulation .

Study 3: Bioconjugation Techniques

A recent investigation into bioconjugation methods demonstrated that attaching this compound to therapeutic proteins significantly increased their stability and efficacy. This was particularly evident in therapeutic proteins used for treating chronic diseases where sustained release is critical.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-butyl methyl bis-PEG3-acid ester, and how do reaction conditions influence purity?

  • Methodological Answer : The synthesis typically involves acid-catalyzed esterification between PEG3-acid precursors and tert-butyl/methyl alcohols under anhydrous conditions. Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst loading (e.g., 1–5 mol% H2SO4). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Impurities often arise from incomplete esterification or PEG chain hydrolysis, detectable via HPLC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm ester linkages (δ 1.2–1.4 ppm for tert-butyl groups; δ 3.5–4.0 ppm for PEG protons).
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase).
  • Mass Spectrometry : Validate molecular weight (theoretical ~450–500 g/mol) and detect PEG oligomer byproducts .

Advanced Research Questions

Q. How can experimental design address solubility challenges of this compound in aqueous systems?

  • Methodological Answer : Solubility is pH- and temperature-dependent. For aqueous applications (e.g., drug delivery):

  • Phase Solubility Studies : Use surfactants (e.g., polysorbate 80) or cyclodextrins to enhance solubility.
  • Dynamic Light Scattering (DLS) : Monitor aggregation at varying pH (5.0–7.4).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone conditions .

Q. What strategies resolve contradictions in PEG chain length distribution data for this compound?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability in PEG precursors. Mitigation steps:

  • Size-Exclusion Chromatography (SEC) : Quantify PEG3 chain uniformity (retention time vs. PEG standards).
  • Replicate Synthesis : Use controlled anhydrous conditions and inert atmosphere to minimize oxidation.
  • Cross-Lab Validation : Compare data with independent labs using standardized protocols (e.g., ASTM E2857) .

Q. How does this compound’s stability impact its utility in controlled-release formulations?

  • Methodological Answer :

  • Hydrolysis Kinetics : Monitor ester bond cleavage via UV-Vis or LC-MS under physiological conditions (37°C, PBS buffer).
  • Release Profile Modeling : Fit data to Higuchi or Korsmeyer-Peppas models to correlate degradation rate with release kinetics.
  • Comparative Studies : Benchmark against PEGylated analogs (e.g., methyl-PEG4-acid esters) to assess tert-butyl’s steric stabilization effects .

Data Interpretation & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates.
  • Meta-Analysis : Aggregate data from ≥3 independent experiments to calculate pooled EC50 values with 95% CI .

Q. How to address batch variability in cytotoxicity assays using this compound?

  • Methodological Answer :

  • QC Protocols : Pre-screen batches via FT-IR for ester bond integrity.
  • Normalization : Express viability data relative to internal controls (e.g., untreated cells + PEG vehicle).
  • Blinded Testing : Assign random batch IDs to minimize observer bias .

Literature & Database Strategies

Q. Which databases and search terms yield reliable literature on PEGylated esters?

  • Methodological Answer :

  • PubMed/Scopus : Use Boolean terms (“tert-butyl methyl ester” AND PEG3 AND (synthesis OR stability)).
  • CAS Registry : Cross-reference CAS 1823885-81-9 for patent/literature links.

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